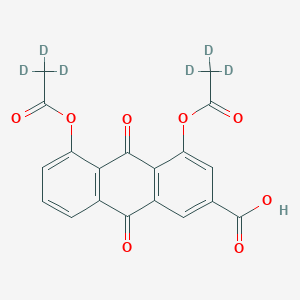
Diacerein-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacerein is a slow-acting drug used primarily in the treatment of osteoarthritis due to its anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . The deuterium labeling in Diacerein-d6 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacerein-d6 involves the deuteration of diacerein. One common method is the oxidation of protected aloe-emodin in the presence of an oxidizing system and a radical catalyst, followed by the substitution of the protector groups with acetyl groups . This process ensures high purity and excellent yields of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-purity starting materials such as parietic acid, acetic anhydride as a solvent and acylating agent, and zinc chloride anhydrous as a catalyst . The process is optimized to ensure high yield and purity, making it suitable for extensive research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Diacerein-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rhein, its active metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromic anhydride in acetic acid, sodium nitrite in sulfuric acid.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Substitution Reagents: Various acylating agents like acetic anhydride.
Major Products Formed
Rhein: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various derivatives formed through substitution reactions, depending on the reagents used.
Scientific Research Applications
Diacerein-d6 has a wide range of applications in scientific research:
Chemistry: Used in studies involving metabolic pathways and reaction mechanisms due to its deuterium labeling.
Biology: Helps in understanding the biological processes and interactions at the molecular level.
Medicine: Used in pharmacokinetic studies to track the metabolism and distribution of diacerein in the body.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Diacerein-d6 exerts its effects primarily through its active metabolite, rhein. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 and upregulating tissue inhibitors of matrix metalloproteinases . This action reduces the activity of several MMPs, which play a significant role in cartilage degradation. Additionally, rhein inhibits the interleukin-1β (IL-1β) system, reducing inflammation and extracellular matrix production .
Comparison with Similar Compounds
Diacerein-d6 is compared with other similar compounds such as:
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) used for pain relief in osteoarthritis.
Diclofenac Sodium: Another NSAID with comparable efficacy but a higher risk of gastrointestinal side effects.
Piroxicam: An NSAID with similar pain-relieving effects but different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving metabolic studies and pharmacokinetics.
Properties
Molecular Formula |
C19H12O8 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 |
InChI Key |
TYNLGDBUJLVSMA-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C([2H])([2H])[2H])C(=O)O |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
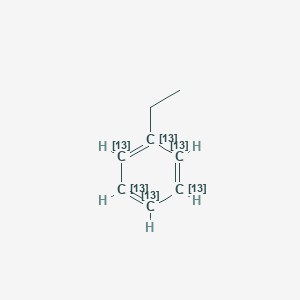
![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
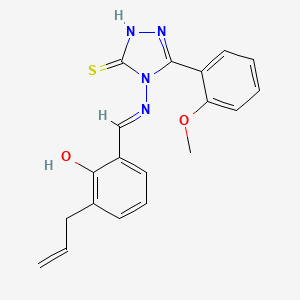
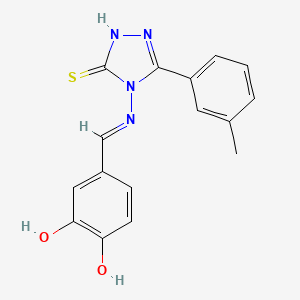
![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)


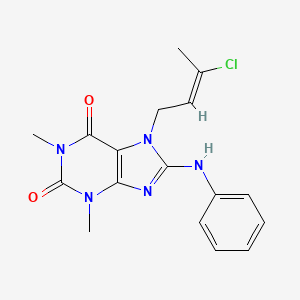
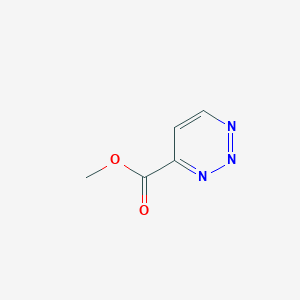

![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
